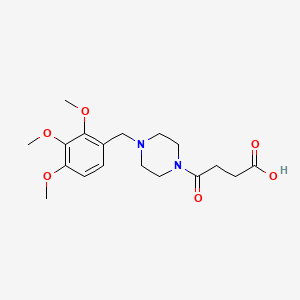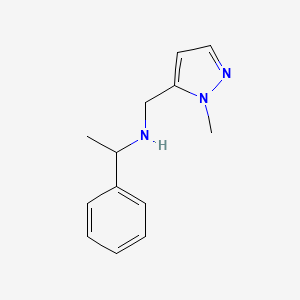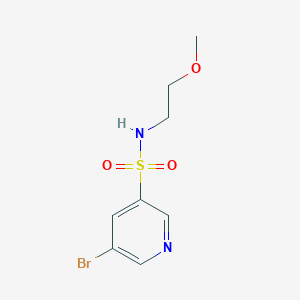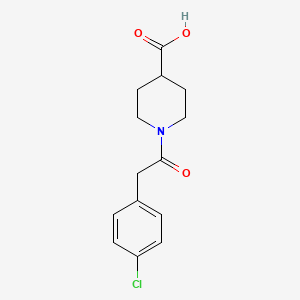
4-Oxo-4-(4-(2,3,4-trimethoxybenzyl)piperazin-1-yl)butanoic acid
Übersicht
Beschreibung
4-Oxo-4-(4-(2,3,4-trimethoxybenzyl)piperazin-1-yl)butanoic acid, also known as TMB-4, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. TMB-4 is a piperazine derivative that belongs to the class of N-substituted amino acids. It is a small molecule that has shown promising results in various preclinical studies.
Wirkmechanismus
The exact mechanism of action of 4-Oxo-4-(4-(2,3,4-trimethoxybenzyl)piperazin-1-yl)butanoic acid is not fully understood. However, it is believed to exert its therapeutic effects through multiple pathways. 4-Oxo-4-(4-(2,3,4-trimethoxybenzyl)piperazin-1-yl)butanoic acid has been shown to modulate the activity of various enzymes and receptors, including cyclooxygenase-2 (COX-2), nuclear factor-kappa B (NF-κB), and mitogen-activated protein kinase (MAPK). 4-Oxo-4-(4-(2,3,4-trimethoxybenzyl)piperazin-1-yl)butanoic acid has also been shown to regulate the expression of various genes involved in inflammation and cell proliferation.
Biochemical and Physiological Effects:
4-Oxo-4-(4-(2,3,4-trimethoxybenzyl)piperazin-1-yl)butanoic acid has been shown to have various biochemical and physiological effects. In animal models, 4-Oxo-4-(4-(2,3,4-trimethoxybenzyl)piperazin-1-yl)butanoic acid has been found to reduce the levels of pro-inflammatory cytokines and oxidative stress markers. 4-Oxo-4-(4-(2,3,4-trimethoxybenzyl)piperazin-1-yl)butanoic acid has also been shown to increase the levels of anti-inflammatory cytokines and promote the activation of neuroprotective pathways. 4-Oxo-4-(4-(2,3,4-trimethoxybenzyl)piperazin-1-yl)butanoic acid has been found to have a good safety profile and does not cause significant toxicity or adverse effects in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
4-Oxo-4-(4-(2,3,4-trimethoxybenzyl)piperazin-1-yl)butanoic acid has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach intracellular targets. 4-Oxo-4-(4-(2,3,4-trimethoxybenzyl)piperazin-1-yl)butanoic acid is also stable and can be easily synthesized in large quantities. However, 4-Oxo-4-(4-(2,3,4-trimethoxybenzyl)piperazin-1-yl)butanoic acid has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. 4-Oxo-4-(4-(2,3,4-trimethoxybenzyl)piperazin-1-yl)butanoic acid also has a short half-life, which can limit its therapeutic efficacy.
Zukünftige Richtungen
There are several future directions for 4-Oxo-4-(4-(2,3,4-trimethoxybenzyl)piperazin-1-yl)butanoic acid research. One area of interest is the development of 4-Oxo-4-(4-(2,3,4-trimethoxybenzyl)piperazin-1-yl)butanoic acid as a potential treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 4-Oxo-4-(4-(2,3,4-trimethoxybenzyl)piperazin-1-yl)butanoic acid has shown promising results in animal models of these diseases and could be further developed for clinical use. Another area of interest is the use of 4-Oxo-4-(4-(2,3,4-trimethoxybenzyl)piperazin-1-yl)butanoic acid as a potential anti-cancer agent. 4-Oxo-4-(4-(2,3,4-trimethoxybenzyl)piperazin-1-yl)butanoic acid has been shown to inhibit the growth of cancer cells and could be further developed as a cancer treatment. Additionally, the development of 4-Oxo-4-(4-(2,3,4-trimethoxybenzyl)piperazin-1-yl)butanoic acid analogs with improved solubility and half-life could enhance its therapeutic potential.
Wissenschaftliche Forschungsanwendungen
4-Oxo-4-(4-(2,3,4-trimethoxybenzyl)piperazin-1-yl)butanoic acid has been studied extensively for its potential therapeutic applications. It has been shown to exhibit neuroprotective, anti-inflammatory, and anti-cancer properties. In preclinical studies, 4-Oxo-4-(4-(2,3,4-trimethoxybenzyl)piperazin-1-yl)butanoic acid has been found to protect against ischemic brain injury, reduce inflammation in animal models of arthritis, and inhibit the growth of cancer cells. 4-Oxo-4-(4-(2,3,4-trimethoxybenzyl)piperazin-1-yl)butanoic acid has also shown potential as a treatment for neuropathic pain and as a neuroprotective agent in traumatic brain injury.
Eigenschaften
IUPAC Name |
4-oxo-4-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O6/c1-24-14-5-4-13(17(25-2)18(14)26-3)12-19-8-10-20(11-9-19)15(21)6-7-16(22)23/h4-5H,6-12H2,1-3H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTUVYIZKUXELSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CN2CCN(CC2)C(=O)CCC(=O)O)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Oxo-4-(4-(2,3,4-trimethoxybenzyl)piperazin-1-yl)butanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,4,6-Tris[4-(1h-imidazole-1-yl)phenyl]-1,3,5-triazine](/img/structure/B3071320.png)

![Methyl 2-[(2-{[(2-chlorophenyl)sulfonyl]amino}acetyl)amino]-4-(methylsulfanyl)butanoate](/img/structure/B3071331.png)






![1-[3-(3,4-Dimethoxyphenyl)propanoyl]piperidine-4-carboxylic acid](/img/structure/B3071382.png)
![1-[(2-Methoxyphenyl)acetyl]piperidine-4-carboxylic acid](/img/structure/B3071398.png)


![3-Chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B3071419.png)